Unprecedented Site BII over AII Selectivity vs. 8-PIP-cAMP and Rp-8-PIP-cAMPS
Sp-8-PIP-cAMPS demonstrates a near-absolute discrimination for site BII of PKA type II over site AII, quantitatively surpassing the parent compound 8-PIP-cAMP and the antagonistic RP-isomer. In a direct head-to-head comparison using [3H]cAMP competition binding assays on purified regulatory subunits from bovine myocardium (type II), Sp-8-PIP-cAMPS exhibited a 70,000-fold preference for BII over AII [1]. The RP-isomer showed a significantly lower, though still substantial, 10,000-fold preference for BII over AII [1]. In contrast, both isomers were almost completely excluded from AII, with affinities about 1,000-fold lower than the non-selective parent 8-PIP-cAMP [1]. This defines Sp-8-PIP-cAMPS as the premier tool for pharmacological isolation of site BII-mediated PKA signaling.
| Evidence Dimension | Fold-preference for site BII over site AII of PKA type II |
|---|---|
| Target Compound Data | ~70,000-fold preference for BII over AII |
| Comparator Or Baseline | Rp-8-PIP-cAMPS: ~10,000-fold preference; 8-PIP-cAMP parent compound: 50-fold preference for BII over BI (isozyme comparison) and 50-fold for AI over AII |
| Quantified Difference | Sp-8-PIP-cAMPS is 7-fold more selective for BII/AII than the RP-isomer and >1,000-fold more selective than the parent 8-PIP-cAMP for site discrimination. |
| Conditions | Competition binding of [3H]cAMP to site A and B from type II (bovine myocardium) cAMP-dependent protein kinases. |
Why This Matters
For experiments requiring activation of PKA type II via its B-site without concomitant activation via the A-site, Sp-8-PIP-cAMPS is the only compound offering this level of quantitative discrimination, ensuring the observed biological effect is unambiguously linked to site BII occupancy.
- [1] Øgreid D, Dostmann W, Genieser H-G, Niemann P, Døskeland SO, Jastorff B. (Rp)- and (Sp)-8-piperidino-adenosine 3',5'-(cyclic)thiophosphates discriminate completely between site A and B of the regulatory subunits of cAMP-dependent protein kinase type I and II. Eur J Biochem. 1994;221(3):1089-94. View Source
